4,6-Dimethyl-1,3-dioxane

Conformational Analysis Mass Spectrometry Thermodynamics

4,6-Dimethyl-1,3-dioxane (CAS 3390-18-9) is the cis-stereoisomer of a substituted 1,3-dioxane heterocycle, a class of compounds valued for their well-defined conformational behavior. Its rigid chair conformation and the predictable, quantifiable differences in stability and reactivity relative to its trans-isomer (CAS 1121-87-5) and other alkyl-substituted analogs make it a critical scaffold in physical organic chemistry and a strategic choice in applications requiring precise stereochemical control.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 3390-18-9
Cat. No. B14143297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-1,3-dioxane
CAS3390-18-9
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC1CC(OCO1)C
InChIInChI=1S/C6H12O2/c1-5-3-6(2)8-4-7-5/h5-6H,3-4H2,1-2H3
InChIKeyOCBJIXQOIASAQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethyl-1,3-dioxane (CAS 3390-18-9): A Stereochemically Defined Building Block for Conformational Analysis and Controlled Release


4,6-Dimethyl-1,3-dioxane (CAS 3390-18-9) is the cis-stereoisomer of a substituted 1,3-dioxane heterocycle, a class of compounds valued for their well-defined conformational behavior [1]. Its rigid chair conformation and the predictable, quantifiable differences in stability and reactivity relative to its trans-isomer (CAS 1121-87-5) and other alkyl-substituted analogs make it a critical scaffold in physical organic chemistry and a strategic choice in applications requiring precise stereochemical control [2].

Why 'Any Dimethyl Dioxane' Is Insufficient: The Quantifiable Impact of Stereochemistry for 4,6-Dimethyl-1,3-dioxane


Generic substitution within the 1,3-dioxane family is a high-risk procurement strategy. Simple alkyl substitution patterns fundamentally alter ring geometry and electronic properties, as demonstrated by comparative DFT calculations of 1,3-dioxane and its methylated derivatives [1]. More critically, the stereochemistry at the 4 and 6 positions creates two distinct compounds—cis and trans—that exhibit measurable and significant differences in thermodynamic stability (appearance energy) and hydrolytic stability (reaction kinetics). These differences directly impact experimental reproducibility, yield, and performance in applications from conformational analysis to degradable material design [2][3].

Quantitative Differentiation of cis-4,6-Dimethyl-1,3-dioxane (CAS 3390-18-9) vs. Key Comparators


Gas-Phase Stability: cis-Isomer Exhibits Higher Appearance Energy Than trans-Isomer

The cis-isomer (CAS 3390-18-9) is thermodynamically more stable in the gas phase than the trans-isomer (CAS 1121-87-5), as evidenced by a higher appearance energy (AE) for the formation of the [M-R]+ fragment ion. This data provides a direct, quantifiable measure of stereochemical energy differences [1].

Conformational Analysis Mass Spectrometry Thermodynamics

Solution-Phase Hydrolytic Stability: cis-Scaffold is 15x More Stable Than trans in Acidic Conditions

The stereochemical configuration of the 4,6-dimethyl-1,3-dioxane ring dramatically influences its hydrolytic stability. In a direct kinetic study of a 2-aryl derivative, the cis-isomer hydrolyzed 15 times slower than the trans-isomer under identical acid-catalyzed conditions [1].

Kinetics Hydrolysis Prodrug Design Controlled Release

Predicted Physicochemical Properties: A Computed Baseline for cis-4,6-Dimethyl-1,3-dioxane

Computational predictions provide a baseline for the physical properties of cis-4,6-dimethyl-1,3-dioxane, which are essential for process development and analytical method design. The predicted boiling point and density are key parameters for handling and purification [1].

Physical Properties QSAR Process Chemistry

Conformational Rigidity: Alkyl Substitution Alters 1,3-Dioxane Ring Geometry

DFT calculations show that alkyl substitution on the 1,3-dioxane ring, as in 4,6-dimethyl derivatives, causes measurable changes to the equilibrium ring geometry compared to the unsubstituted parent compound [1].

Computational Chemistry Conformational Analysis Stereoelectronic Effects

Procurement Purity and Stereochemical Integrity: A Key Consideration for CAS 3390-18-9

While not a direct comparator study, the existence of both cis (CAS 3390-18-9) and trans (CAS 1121-87-5) isomers, which can be formed in mixtures during synthesis [1], highlights that the isomeric purity of a procured sample is a non-trivial factor. The provided CAS number (3390-18-9) is specifically tied to the cis configuration, ensuring a defined stereoisomer is ordered [2].

Analytical Chemistry Quality Control Stereochemistry

High-Value Research and Industrial Applications for cis-4,6-Dimethyl-1,3-dioxane (CAS 3390-18-9)


Physical Organic Chemistry: Stereoelectronic Effect Probes

The cis-4,6-dimethyl-1,3-dioxane scaffold is a well-established platform for investigating fundamental stereoelectronic phenomena like the anomeric effect and conformational equilibria [1][2]. Its rigid chair conformation, with diequatorial methyl groups, provides a defined steric and electronic environment. Researchers use this compound and its derivatives to quantify energy differences and substituent effects, making CAS 3390-18-9 a core building block for fundamental studies in stereochemistry [3].

Controlled Release and Prodrug Design

The quantifiable 15-fold difference in hydrolytic stability between cis- and trans-4,6-dimethyl-1,3-dioxane derivatives [4] makes the cis-isomer (CAS 3390-18-9) a strategically important scaffold for designing acid-labile protecting groups or prodrugs. By procuring the pure cis-isomer, formulation scientists can precisely tune the kinetic profile of a potential therapeutic, ensuring a predictable and controlled release of an active pharmaceutical ingredient under specific physiological conditions.

Analytical Method Development and Quality Control

The availability of distinct CAS numbers for cis (3390-18-9) and trans (1121-87-5) isomers [5][6] is critical for analytical chemistry. The development of robust GC-MS, HPLC, or NMR methods for reaction monitoring or purity assessment requires pure stereoisomer standards. Procuring CAS 3390-18-9 ensures a verified standard for identifying and quantifying the cis-isomer in complex mixtures, directly supporting quality control in chemical manufacturing and research.

Computational Chemistry Model Validation

The experimentally determined conformational energies and geometries of 4,6-dimethyl-1,3-dioxane isomers [1][7] serve as benchmark data for validating and refining computational models (DFT, molecular mechanics). The well-defined, rigid structure of the cis-isomer reduces conformational ambiguity, making it an ideal small-molecule test case for evaluating the accuracy of new theoretical methods and force fields in predicting the properties of heterocyclic compounds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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